![molecular formula C14H8BrCl3N2OS B5099433 3-bromo-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide](/img/structure/B5099433.png)
3-bromo-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide: is an organic compound with the molecular formula C13H7BrCl3NO This compound is characterized by the presence of a bromine atom, three chlorine atoms, and a carbamothioyl group attached to a benzamide structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzoyl chloride and 2,4,5-trichloroaniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.
Reaction Steps: The 3-bromobenzoyl chloride is reacted with 2,4,5-trichloroaniline in the presence of a base to form the intermediate product. This intermediate is then treated with a thiocarbamoylating agent to yield the final compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale reactors to achieve higher yields and purity.
化学反応の分析
Types of Reactions: 3-bromo-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed:
Substitution Reactions: Products include substituted derivatives with different functional groups replacing the halogen atoms.
Oxidation and Reduction: Products vary depending on the specific conditions and reagents used.
Hydrolysis: The hydrolysis of the amide bond yields the corresponding carboxylic acid and amine.
科学的研究の応用
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Studies: Researchers use the compound to study its effects on biological systems, including its potential as a bioactive molecule.
Medicine:
Pharmaceutical Research: The compound is investigated for its potential therapeutic properties, including its activity against certain diseases or conditions.
Industry:
Material Science: The compound’s unique chemical properties make it a candidate for use in the development of new materials with specific functionalities.
作用機序
The mechanism of action of 3-bromo-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
- 3-bromo-N-(3,5-dichlorophenyl)benzamide
- N-[(2,4,6-trichlorophenyl)carbamothioyl]benzamide
Comparison:
- Chemical Structure: While similar in structure, these compounds differ in the position and number of halogen atoms, which can influence their reactivity and properties.
- Reactivity: The presence of different halogen atoms can affect the compound’s reactivity in substitution and other chemical reactions.
- Applications: Each compound may have unique applications based on its specific chemical properties and interactions with biological systems.
特性
IUPAC Name |
3-bromo-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrCl3N2OS/c15-8-3-1-2-7(4-8)13(21)20-14(22)19-12-6-10(17)9(16)5-11(12)18/h1-6H,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADCDPUSIBAXRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC(=S)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrCl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
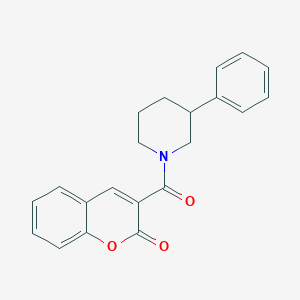
![3-(1H-Benzo[d]imidazol-2-yl)-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B5099355.png)
![1-allyl-5-{[(2,6-diethylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5099363.png)
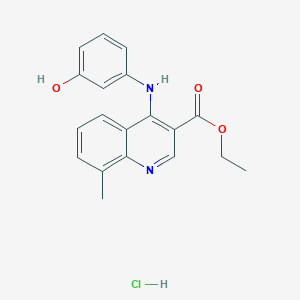
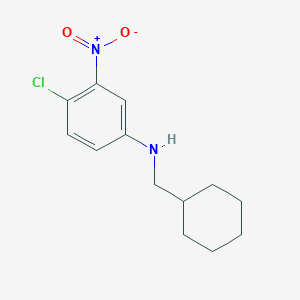
![5-{5-chloro-2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5099392.png)
![1-(2-fluorophenyl)-4-[3-(4-methoxyphenyl)-1-methylpropyl]piperazine](/img/structure/B5099397.png)
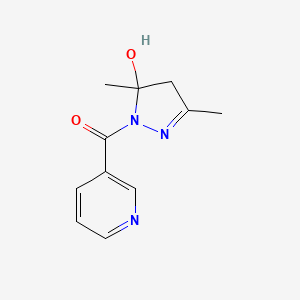
![2-(6-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoic acid](/img/structure/B5099409.png)
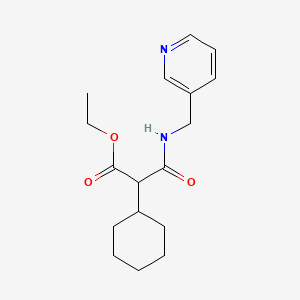
![4-Methyl-3-[(3,4,5-trimethoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B5099425.png)
![5-{[benzyl(methyl)amino]methyl}-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5099440.png)
![(3S)-3-({[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)-2-azepanone](/img/structure/B5099456.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B5099468.png)
